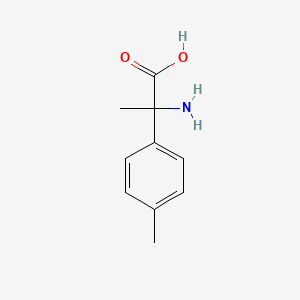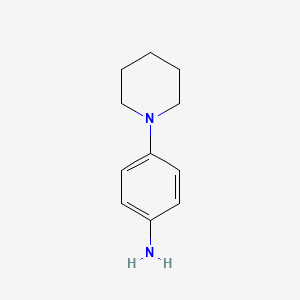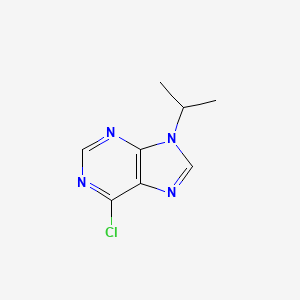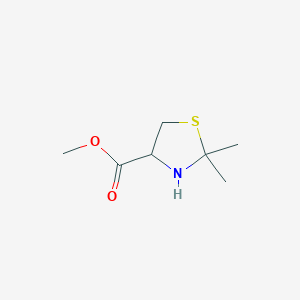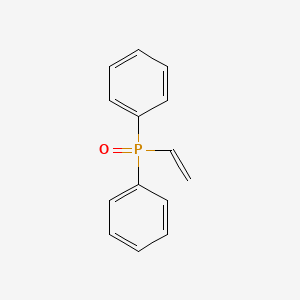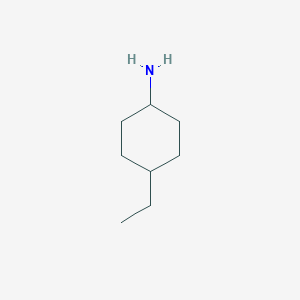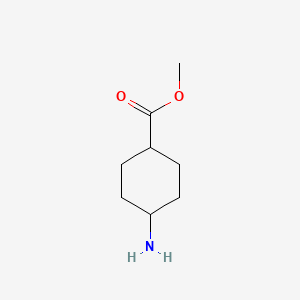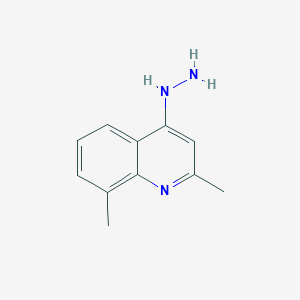
4-Hydrazino-2,8-dimethylquinoline
説明
Synthesis Analysis
The synthesis of 4-Hydrazino-2,8-dimethylquinoline involves several steps. The precursor 2-chloro 4,6-dimethyl quinoline was obtained by the reaction of 2-hydroxy 4,6-dimethyl-quinoline with phosphorus oxychloride. The 2-chloro 4,6-dimethyl quinoline was then refluxed with hydrazine dihydrochloride in 20 mL of ethanol to give 2-hydrazino 4,6-dimethyl quinoline .Molecular Structure Analysis
The molecular structure of 4-Hydrazino-2,8-dimethylquinoline consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 . The molecule has three hydrogen bond acceptors and donors, and one freely rotating bond .Physical And Chemical Properties Analysis
4-Hydrazino-2,8-dimethylquinoline has a density of 1.2±0.1 g/cm^3, a boiling point of 390.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 60.3±0.3 cm^3, a polar surface area of 51 Å^2, and a molar volume of 155.9±3.0 cm^3 .科学的研究の応用
Synthesis and Transformations : 4-Hydrazino-2-methylquinolines, a related compound, have been synthesized and used for further chemical transformations. These compounds react with ethyl acetoacetate and acetone to yield various quinoline derivatives (Avetisyan et al., 2010).
Tautomerism Studies : Investigations into the tautomerism of guanidines, including compounds related to 4-Hydrazino-2,8-dimethylquinoline, have been conducted using NMR. These studies provide insights into the chemical behavior and properties of these compounds in solution (Ghiviriga et al., 2009).
Structural Revisions : Research has been conducted to revise the structure of compounds obtained from reactions involving 4-Hydrazino-2,8-dimethylquinoline. These revisions are based on NMR and IR spectral data, contributing to a more accurate understanding of these chemical structures (Ahluwalia et al., 1986).
Reactions with Cyclanediones : Studies have explored the reactions of 4-hydrazinoquinazoline with cyclanedione derivatives. This research contributes to the development of new chemical pathways and potential applications of these compounds (Strakov et al., 1996).
Antimicrobial Activities : Research into the antimicrobial activities of sugar (2-phenylquinazolin-4-yl)hydrazones, synthesized from 4-hydrazino-2-phenylquinazoline, has been conducted. These studies are significant in exploring the potential biomedical applications of these compounds (El‐Hiti et al., 2000).
Synthesis and Crystal Structures : Investigations into the synthesis and crystal structures of derivatives of 4-hydrazinoquinazoline have been carried out. Such studies are crucial for understanding the physical and chemical properties of these compounds (Davydov et al., 2009).
- 4-Hydrazino-1-methyl-2(1H)quinolinone has been achieved. This research expands the range of quinolinone derivatives and explores their potential applications (Abass, 2000).
Reaction with Ethyl Acetoacetate : A study has been conducted on the reaction of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline with ethyl acetoacetate, leading to the synthesis of specific derivatives. The crystal structure of these compounds provides valuable insights for chemical synthesis and applications (Sokol et al., 1999).
Biological Activity Prediction : Computational studies have been conducted to predict the biological activity and acute toxicity of derivatives of 4-hydrazinoquinazoline. Such studies are crucial for identifying potential therapeutic applications and safety profiles of these compounds (Danylchenko et al., 2016).
Synthesis and Antimicrobial Activity : Research has been done on the synthesis of new 4-alkoxy, 4-aminoalkyl, and 4-alkylthioquinoline derivatives from 4-hydrazinoquinoline and their testing against various bacterial strains. This study is important for developing new antimicrobial agents (Kayirere et al., 1998).
Toxicity and Antioxidant Activity : A study has been conducted on the toxicity and antioxidant activity of 4-hydrazinoquinoline derivatives, demonstrating their potential as antioxidants and their safety profile (Romanenko & Kozyr, 2022).
特性
IUPAC Name |
(2,8-dimethylquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-3-5-9-10(14-12)6-8(2)13-11(7)9/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSDOXCZHKTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332905 | |
| Record name | 4-hydrazino-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-2,8-dimethylquinoline | |
CAS RN |
49612-06-8 | |
| Record name | 4-hydrazino-2,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



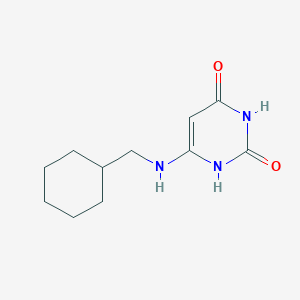
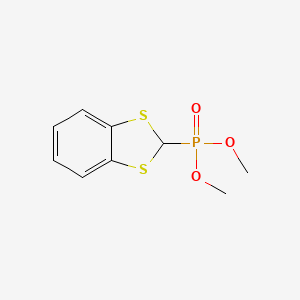
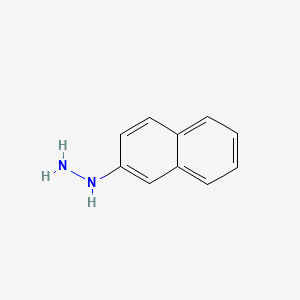
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
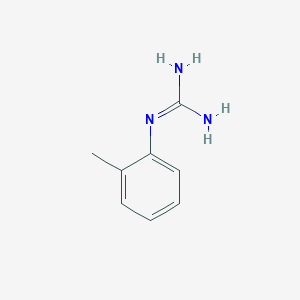
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
